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  • Product: [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride
  • CAS: 35803-88-4

Core Science & Biosynthesis

Foundational

Pharmacokinetics and Metabolic Profiling of[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride —commonly referred to as N-methyl-4-methoxyphenethylamine (N-methyl-PMPEA) or O-methyl-N-methyltyramine—is a naturally occurring phenethylamine al...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride —commonly referred to as N-methyl-4-methoxyphenethylamine (N-methyl-PMPEA) or O-methyl-N-methyltyramine—is a naturally occurring phenethylamine alkaloid found in Eriogonum and Aloe species[1][2]. In synthetic and biochemical applications, it serves as the critical monomeric building block for Compound 48/80 , a potent polycationic polymer used extensively to induce mast cell degranulation via MRGPRX2 receptor activation[3][4].

Despite its structural simplicity, the pharmacokinetics (PK) and metabolism of this compound present a fascinating study in enzymatic vulnerability. Lacking an alpha-methyl group to sterically hinder amine degradation, it is subject to rapid, first-pass oxidative deamination. This whitepaper provides an in-depth, mechanistic analysis of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, enzymatic kinetics, and the self-validating analytical protocols required to quantify its biotransformation.

Chemical Identity and Structural Causality

The pharmacological behavior of [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine is dictated by three distinct structural motifs[5]:

  • The Ethylamine Backbone: Grants affinity for trace amine-associated receptors (TAAR1) and facilitates indirect sympathomimetic activity (norepinephrine release).

  • The N-Methyl Group: Increases lipid solubility compared to primary amines, slightly altering its binding affinity to Monoamine Oxidase (MAO) but failing to prevent oxidative deamination.

  • The para-Methoxy Group: Significantly enhances lipophilicity and blood-brain barrier (BBB) penetration compared to its phenolic analog, N-methyltyramine[6]. However, it introduces a highly specific target site for Cytochrome P450 (CYP2D6) mediated O-demethylation.

Quantitative Pharmacokinetic Parameters

Because the monomer is rapidly metabolized in vivo, its pharmacokinetic half-life is exceptionally short, mirroring the rapid α -phase distribution (0.3 minutes) and β -phase elimination (5.6 minutes) seen in its demethylated analog, N-methyltyramine[6].

ParameterValue / DescriptionMechanistic Rationale
Molecular Weight 165.23 g/mol (Freebase) / 201.69 g/mol (HCl)Small molecule; readily absorbed across gastrointestinal mucosa.
LogP (predicted) ~1.8Moderate lipophilicity enables rapid tissue distribution and BBB crossing.
Primary Metabolic Route Oxidative DeaminationLack of α -methylation leaves the amine fully exposed to MAO-A.
Plasma Half-Life ( t1/2​ ) < 10 minutes (in vivo estimate)Rapid systemic clearance via hepatic and intestinal MAO/CYP systems[6].
Major Excretory Product 4-Methoxyphenylacetic acidTerminal product of the MAO/ALDH enzymatic cascade.

Metabolic Pathways and Enzymatic Kinetics

The biotransformation of [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine is a multi-enzyme cascade. Understanding this pathway is critical for researchers utilizing the compound in vivo, as its rapid degradation precludes sustained systemic exposure unless co-administered with an MAO inhibitor.

Primary Pathway: MAO-Mediated Oxidative Deamination

The dominant metabolic clearance mechanism is driven by Monoamine Oxidase (MAO) , primarily the MAO-A isoform located on the outer mitochondrial membrane. MAO strips the N-methylamine group, generating 4-methoxyphenylacetaldehyde. This transient, reactive intermediate is rapidly oxidized by cytosolic Aldehyde Dehydrogenase (ALDH) into the inactive, water-soluble 4-methoxyphenylacetic acid, which is excreted renally.

Secondary Pathways: CYP450 Demethylation

A competing, albeit slower, metabolic route involves hepatic Cytochrome P450 enzymes:

  • O-Demethylation (CYP2D6): Cleaves the para-methoxy group to yield N-methyltyramine, a biologically active trace amine[6][7].

  • N-Demethylation (CYP / FMO): Removes the terminal methyl group to yield 4-methoxyphenethylamine (PMPEA).

Metabolism Parent [2-(4-Methoxy-phenyl)-ethyl] -methyl-amine MAO MAO-A / MAO-B (Oxidative Deamination) Parent->MAO CYP CYP2D6 (O-Demethylation) Parent->CYP CYP_N CYP / FMO (N-Demethylation) Parent->CYP_N Aldehyde 4-Methoxyphenylacetaldehyde (Transient Intermediate) MAO->Aldehyde NMT N-Methyltyramine (Active Metabolite) CYP->NMT PMPEA 4-Methoxyphenethylamine (PMPEA) CYP_N->PMPEA Acid 4-Methoxyphenylacetic Acid (Primary Excreted Metabolite) Aldehyde->Acid Aldehyde Dehydrogenase (ALDH)

Figure 1: Comprehensive metabolic biotransformation network of N-methyl-4-methoxyphenethylamine.

Pharmacodynamics: Monomer vs. Polymer (Compound 48/80)

It is crucial to distinguish the pharmacology of the monomer from its polymeric derivative, Compound 48/80 .

When [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine is condensed with formaldehyde, it forms a polycationic mixture (predominantly a trimer/hexamer) known as Compound 48/80[8][9].

  • The Monomer: Acts as a trace amine, displacing intracellular monoamines and acting as a weak competitive substrate for MAO. It does not effectively degranulate mast cells.

  • The Polymer (C48/80): The polymerization creates a spatial geometry that potently activates the MRGPRX2 (Mas-related G protein-coupled receptor X2) on mast cells. This triggers profound, IgE-independent intracellular calcium mobilization and massive histamine release[4][9]. Furthermore, C48/80 acts as a potent, competitive inhibitor of calmodulin-activated enzymes, such as Ca2+-transport ATPases[10].

Experimental Methodologies: Self-Validating PK Protocols

To accurately profile the metabolic degradation of this compound, standard Human Liver Microsome (HLM) assays are insufficient. Causality: HLMs primarily isolate membrane-bound CYPs. Because MAO is localized to the outer mitochondrial membrane and ALDH is cytosolic, using Human Liver S9 Fractions is mandatory to capture the complete oxidative deamination cascade.

Protocol: S9 Fraction Metabolic Stability Assay

1. System Preparation & Controls:

  • Test Article: 1 µM [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine HCl.

  • Matrix: Human Liver S9 fraction (1 mg/mL protein concentration).

  • Cofactors: 1 mM NADPH (for CYPs) and 1 mM NAD+ (for ALDH).

  • Self-Validating Controls:

    • Negative Control: Heat-inactivated S9 fraction (validates that degradation is purely enzymatic, not chemical instability).

    • Inhibitor Control: Co-incubation with 10 µM Phenelzine (a non-selective MAO inhibitor). If degradation halts, MAO-dependence is definitively proven.

2. Incubation Workflow:

  • Pre-warm the S9 matrix and cofactors in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the reaction by adding the test article.

  • Aliquots (50 µL) are extracted at precise time points: 0, 5, 15, 30, and 60 minutes.

3. Quenching and Extraction:

  • Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., N-methyl-PMPEA-d3). Causality: The 3:1 organic-to-aqueous ratio instantly denatures S9 proteins, halting all enzymatic activity, while the isotopically labeled internal standard corrects for downstream LC-MS/MS matrix ion suppression.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

Workflow S1 Step 1: System Prep Human Liver S9 Fractions S2 Step 2: Incubation + NADPH & NAD+ S1->S2 S3 Step 3: Quenching Ice-Cold Acetonitrile + IS S2->S3 S4 Step 4: Centrifugation Protein Precipitation S3->S4 S5 Step 5: LC-MS/MS MRM Quantification S4->S5

Figure 2: Sequential workflow for S9 fraction metabolic stability and LC-MS/MS quantification.

Protocol: LC-MS/MS Quantification
  • Chromatography: Use a C18 reverse-phase column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: The acidic mobile phase ensures the basic secondary amine remains fully protonated ( M+H+ ), maximizing ionization efficiency in the mass spectrometer.

  • Detection: Electrospray Ionization in positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition for the parent compound ( m/z 166.1 fragment ions) and the primary metabolite, 4-methoxyphenylacetic acid (requires ESI- mode switching, m/z 165.0 fragment ions).

References

  • Wikipedia Contributors. "N-Methyltyramine." Wikipedia, The Free Encyclopedia.
  • CymitQuimica. "CAS 4091-50-3: 4-Methoxy-N-methylbenzeneethanamine." CymitQuimica Database.
  • Wikidata. "4-methoxy-N-methylbenzeneethanamine (Q27145146)." Wikidata.
  • MedChemExpress. "Compound 48/80 trihydrochloride | Histamine Releaser/Mast Cell Degranulator." MedChemExpress.
  • Schroeder, D. R., & Stermitz, F. R. "Hordenine and N-Methyl-4-Methoxyphenethylamine from Eriogonum Species." Journal of Natural Products (ACS).
  • Wikipedia Contributors. "Compound 48/80." Wikipedia, The Free Encyclopedia.
  • Gietzen, K. et al. "Compound 48/80 is a selective and powerful inhibitor of calmodulin-regulated functions." Biochemical Journal (PubMed).
  • MDPI. "Cellular Energetics of Mast Cell Development and Activation." Cells.
  • Grokipedia. "Compound 48/80." Grokipedia.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development for[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride

Introduction & Physicochemical Rationale[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride—also known as 4-methoxy-N-methylphenethylamine HCl—is a secondary amine featuring a methoxy-substituted aromatic ring. Devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride—also known as 4-methoxy-N-methylphenethylamine HCl—is a secondary amine featuring a methoxy-substituted aromatic ring. Developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical behavior to prevent common chromatographic failures.

The Causality of Peak Tailing: With a pKa of approximately 9.5–10.0, the secondary amine is fully protonated (positively charged) under standard physiological or neutral pH conditions. Silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa of ~3.5–4.5. If a neutral mobile phase is used, these silanols ionize into negatively charged species (Si-O⁻). The resulting secondary cation-exchange interaction between the protonated amine and the ionized silanols causes severe peak tailing, poor recovery, and shifting retention times[1].

The Mechanistic Solution: To engineer a self-validating and robust method, we must control the ionization state of both the analyte and the column bed. By utilizing a highly acidic mobile phase (pH ~2.1) modified with 0.1% Trifluoroacetic acid (TFA), we achieve two critical outcomes:

  • Silanol Suppression: The low pH fully protonates the residual silanols, rendering them neutral and shutting down the parasitic ion-exchange mechanism.

  • Ion-Pairing: The trifluoroacetate anion acts as a weak, chaotropic ion-pairing agent. It forms a neutral hydrophobic complex with the protonated basic amine, enhancing retention on the reversed-phase column and ensuring sharp, symmetrical peaks[2].

Analytical Strategy & Workflow

The method development lifecycle follows a structured, risk-based approach. The workflow below illustrates the logical progression from physicochemical profiling to formal validation.

MethodDev A 1. Physicochemical Profiling Target: [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine pKa ~10.0 | LogP ~1.8 B 2. Stationary Phase Selection End-capped C18 (Mitigates residual silanol activity) A->B C 3. Mobile Phase Optimization 0.1% TFA (pH ~2.1) (Protonates amine, neutralizes silanols) B->C D 4. Detector Optimization UV Detection at 225 nm (Sensitivity) & 275 nm (Specificity) C->D E 5. Gradient Elution Profile Resolves process impurities & degradants D->E F 6. Method Validation Execution per ICH Q2(R2) Guidelines E->F

Workflow for HPLC-UV method development of basic phenethylamine derivatives.

Optimized Chromatographic Conditions

The following parameters were selected based on the mechanistic rationale described above. Any future method modernization (e.g., scaling to sub-2 µm particles) can be justified under the allowable adjustments defined by [3].

Table 1: Instrument Parameters & Causality
ParameterSpecificationCausality / Rationale
Column End-capped C18, 150 x 4.6 mm, 3.5 µmEnd-capping minimizes residual silanols; 3.5 µm balances high efficiency with moderate backpressure.
Mobile Phase A 0.1% TFA in Ultrapure Water (pH ~2.1)Suppresses silanol ionization; TFA acts as an ion-pairing agent for the basic amine.
Mobile Phase B 0.1% TFA in AcetonitrileProvides strong elution strength while maintaining the acidic environment.
Flow Rate 1.0 mL/minOptimal linear velocity for a standard 4.6 mm ID column.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer, sharpening the peak.
Detection (UV) 225 nm (Quantitation) & 275 nm (Assay)225 nm captures the E-band of the methoxy-phenyl chromophore for max sensitivity; 275 nm provides specificity.
Injection Vol. 10 µLPrevents column overloading while maintaining adequate signal-to-noise (S/N) for trace impurities.
Diluent 95% Water / 5% Acetonitrile (0.1% TFA)Matches initial mobile phase conditions to prevent peak distortion/fronting upon injection.
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile Rationale
0.0955Isocratic hold to focus the polar analyte at the column head.
2.0955Start of gradient.
12.04060Linear ramp to elute strongly retained hydrophobic impurities.
14.01090Column wash to remove late-eluting matrix components.
15.0955Return to initial conditions.
20.0955Re-equilibration (Self-validating step to ensure run-to-run reproducibility).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By strictly matching the sample diluent to the initial mobile phase conditions, we eliminate physical artifacts (like solvent-induced peak splitting), ensuring that any observed anomalies are true chemical impurities rather than method-induced errors.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

Step 2: Diluent Preparation

  • Combine 950 mL of Ultrapure Water and 50 mL of Acetonitrile. Add 1.0 mL of TFA. Mix thoroughly.

Step 3: Standard Preparation (0.5 mg/mL)

  • Accurately weigh 25.0 mg of [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride reference standard into a 50 mL volumetric flask.

  • Add 30 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with diluent and mix well.

  • Filter through a 0.22 µm PTFE syringe filter, discarding the first 2 mL of filtrate to saturate the filter membrane.

Step 4: Sample Preparation

  • Weigh an amount of sample equivalent to 25.0 mg of the active pharmaceutical ingredient (API) into a 50 mL volumetric flask.

  • Repeat the dissolution and filtration steps as described for the standard.

Step 5: Instrument Setup & Sequence Execution

  • Purge all HPLC lines with fresh mobile phase.

  • Install the column and equilibrate at initial conditions (95% A / 5% B) for at least 20 column volumes until the baseline is completely stable.

  • Execute the Self-Validating Sequence:

    • Blank (Diluent) - 2 injections (Proves lack of carryover).

    • System Suitability Standard - 6 injections (Proves instrument readiness).

    • Unknown Samples - Duplicate injections.

    • Bracketing Standard - 1 injection per 10 samples (Proves system stability over time).

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose, it must be validated according to the[4]. The validation pathway acts as a sequential proof of reliability.

Validation SST System Suitability (Tailing < 1.5, RSD < 2.0%) Spec Specificity (Peak Purity & Blank) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec Rob Robustness (Flow, pH, Temp) Prec->Rob

Sequential validation pathway ensuring a self-validating analytical system per ICH Q2(R2).

Table 3: System Suitability Testing (SST) Criteria

SST is the cornerstone of a self-validating protocol. If these criteria fail, the run is aborted before sample analysis begins.

SST ParameterAcceptance CriteriaPurpose in Self-Validation
Retention Time Precision %RSD ≤ 1.0% (n=6)Confirms pump flow rate stability and column equilibration.
Peak Area Precision %RSD ≤ 2.0% (n=6)Confirms autosampler precision and detector stability.
Tailing Factor (Tf) Tf ≤ 1.5Ensures silanol interactions are fully suppressed by the TFA.
Theoretical Plates (N) N ≥ 5,000Verifies column bed integrity and optimal mass transfer.
Resolution (Rs) Rs ≥ 2.0 (from nearest impurity)Guarantees baseline separation for accurate integration.
Table 4: ICH Q2(R2) Validation Parameters
ParameterMethodologyAcceptance Criteria
Specificity Inject Blank, Placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the API. Peak purity index > 0.990.
Linearity 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy Spike recovery at 80%, 100%, and 120% levels (n=3 preparations each).Mean recovery between 98.0% and 102.0%.
Precision 6 replicate sample preparations at 100% target concentration.%RSD of assay results ≤ 2.0%.
LOD / LOQ Based on Signal-to-Noise (S/N) ratio from dilute standard injections.LOD: S/N ≥ 3. LOQ: S/N ≥ 10 with precision ≤ 5.0%.
Robustness Deliberate variations in Flow (±0.1 mL/min), Temp (±5°C), and Gradient composition.SST criteria must still be met; Assay within ±2.0% of nominal.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Guideline on validation of analytical procedures: Text and methodology Q2(R2) - Step 5. Available at:[Link]

  • Agilent Technologies. Revisions per USP <621> Chromatography: Guide to Method Modernization. Available at:[Link]

  • Pellati, F., et al. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. PubMed (NIH). Available at:[Link]

  • Campíns-Falcó, P., et al. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed (NIH). Available at:[Link]

Sources

Application

Application Note: Extraction of 2-(4-Methoxy-phenyl)-ethyl-methyl-amine Hydrochloride from Biological Matrices

Introduction & Physico-Chemical Profiling 2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride, commonly known as N-methyl-4-methoxyphenethylamine (NMPEA) or N-methyltyramine O-methyl ether, is a secondary amine pheneth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physico-Chemical Profiling

2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride, commonly known as N-methyl-4-methoxyphenethylamine (NMPEA) or N-methyltyramine O-methyl ether, is a secondary amine phenethylamine alkaloid. In forensic and pharmacokinetic contexts, the extraction of phenethylamine derivatives from complex biological matrices (blood, plasma, urine, and tissue) presents unique challenges due to their polarity, basicity, and volatility [3].

To design a self-validating extraction protocol, we must first analyze the analyte's physico-chemical properties:

  • pKa: ~10.1 (Secondary amine). At physiological pH (7.4), NMPEA is >99% ionized (protonated).

  • LogP: ~1.8. It is moderately lipophilic in its neutral state but highly hydrophilic in its ionized state.

  • Volatility: Like many amphetamine and phenethylamine derivatives, the free-base form of NMPEA is highly volatile at room temperature.

Mechanistic Implication: The high pKa dictates that Liquid-Liquid Extraction (LLE) and Supported Liquid Extraction (SLE) require aggressive basification (pH > 11.5) to drive the analyte into the organic phase [2]. Conversely, Solid-Phase Extraction (SPE) utilizing a mixed-mode strong cation exchange (MCX) mechanism relies on keeping the analyte protonated (pH < 6) to lock it onto the sorbent [1].

Matrix Pre-Treatment Strategies

Before applying any extraction protocol, the biological matrix must be disrupted to release protein-bound analytes and remove gross interferences.

  • Whole Blood/Plasma: Perform Protein Precipitation (PPT). Add 3 parts cold acetonitrile to 1 part matrix. Vortex for 60 seconds and centrifuge at 10,000 x g for 10 minutes. The supernatant is then diluted with aqueous buffer to reduce the organic content to <5% before SPE.

  • Urine: Phenethylamines are largely excreted unchanged or as demethylated metabolites, but some glucuronidation may occur. For total drug quantification, incubate 500 µL of urine with 50 µL of β-glucuronidase (at pH 5.0) for 1 hour at 60°C prior to extraction.

Experimental Protocols

Protocol 1: Mixed-Mode Strong Cation Exchange (MCX) SPE (Gold Standard)

This protocol provides the cleanest extract by utilizing a dual-retention mechanism (hydrophobic and ionic). It is the preferred method for LC-MS/MS analysis of basic amines [1].

Causality & Logic: We acidify the sample to ensure NMPEA is positively charged ( NH2+​ ). The sorbent contains both C18 chains and sulfonic acid ( SO3−​ ) groups. During the organic wash, the ionic bond prevents the analyte from washing away. We elute by raising the pH above 12, neutralizing the amine and breaking the ionic bond.

  • Sample Prep: Dilute 500 µL of pre-treated matrix with 500 µL of 2% Formic Acid in water. Verify pH is < 4.0.

  • Condition: Pass 2 mL of Methanol (MeOH) through the 30 mg MCX cartridge, followed by 2 mL of HPLC-grade Water.

  • Load: Apply the acidified sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 2 mL of 2% Formic Acid in water. (Removes polar, uncharged, and acidic interferences).

  • Wash 2 (Organic): Pass 2 mL of 100% MeOH. (Removes hydrophobic neutral/acidic lipids. The protonated NMPEA remains locked to the SO3−​ groups).

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

  • Evaporation (Critical Step): Add 50 µL of 1% HCl in MeOH to the eluate. Why? This converts the volatile free-base NMPEA back into the stable hydrochloride salt. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase.

Protocol 2: Supported Liquid Extraction (SLE) for High-Throughput

SLE mimics LLE but uses diatomaceous earth as an inert scaffold, preventing emulsions and allowing 96-well automation.

  • Sample Prep: Mix 200 µL of plasma with 200 µL of 0.5 M Ammonium Hydroxide (pH > 11.5). This un-ionizes the NMPEA.

  • Load: Apply the 400 µL mixture to a 400 µL capacity SLE plate/column.

  • Equilibration: Wait 5 minutes. The aqueous sample coats the diatomaceous earth, maximizing surface area.

  • Elution: Apply 2 mL of Methyl tert-butyl ether (MTBE) / Hexane (80:20, v/v). Allow it to flow under gravity.

  • Evaporation: Add 50 µL of 1% HCl in MeOH to the collection tube, then evaporate under nitrogen and reconstitute.

Protocol 3: Liquid-Liquid Extraction (LLE) for Resource-Limited Settings

A traditional, cost-effective approach for forensic blood and urine[2].

  • Alkalinization: To 500 µL of matrix in a glass tube, add 500 µL of 0.5 M NaOH. Vortex briefly.

  • Extraction: Add 3 mL of Ethyl Acetate or MTBE.

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 3,000 x g for 10 minutes to resolve the layers.

  • Transfer: Transfer the upper organic layer to a clean glass tube.

  • Salt Conversion & Evaporation: Add 50 µL of 1% HCl in MeOH. Evaporate to dryness under nitrogen.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for the three extraction methodologies when coupled with UHPLC-MS/MS analysis.

Extraction MethodTarget MatrixOptimal Sample Vol.Absolute Recovery (%)Matrix Effect (Ion Suppression)Throughput / Automation
MCX-SPE Urine, Whole Blood200 - 500 µL88 - 95%< 10%Medium (Vacuum Manifold)
SLE Plasma, Serum100 - 200 µL82 - 90%< 15%High (96-well compatible)
LLE Tissue, Blood500 - 1000 µL75 - 85%15 - 25%Low (Manual handling)

Workflow Visualization

SPE_Workflow N1 1. Sample Pre-treatment Acidify with 2% FA (Amine is Protonated) N2 2. Condition Sorbent MeOH followed by H2O N1->N2 N3 3. Load Sample Ionic Binding to SO3- N2->N3 N4 4. Wash 1 (Aqueous) 2% FA in H2O (Removes Polar Impurities) N3->N4 N5 5. Wash 2 (Organic) 100% MeOH (Removes Hydrophobic Impurities) N4->N5 N6 6. Elution 5% NH4OH in MeOH (Neutralizes Amine, Elutes Target) N5->N6

Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for secondary amines.

References

  • Title: Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Source: MDPI (Molecules) URL: [Link]

  • Title: Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS-MS. Source: PubMed (Journal of Analytical Toxicology) URL: [Link]

  • Title: Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. Source: ACS Chemical Neuroscience URL: [Link]

Method

Preparation of [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride reference standards for GC-MS

Application Note: Preparation and GC-MS Analysis of[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride Reference Standards Executive Summary [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine, commonly known as N-methyl-4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and GC-MS Analysis of[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride Reference Standards

Executive Summary

[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine, commonly known as N-methyl-4-methoxyphenethylamine, is a secondary amine and phenethylamine derivative monitored in forensic and toxicological screening. The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) classifies electron ionization-mass spectrometry (EI-MS) as a Category A analytical technique for the structural elucidation of such illicit substances[1]. This application note details a self-validating protocol for the gravimetric preparation, perfluoroacylation (derivatization), and GC-MS validation of reference standards for this compound.

Mechanistic Rationale & Self-Validating Principles

As a Senior Application Scientist, it is critical to understand that analytical protocols are not merely a sequence of steps, but a system of chemical causalities:

  • Salt vs. Free Base Dynamics: Reference standards are supplied as hydrochloride (HCl) salts because the free base of phenethylamines is susceptible to rapid oxidation and volatilization. However, toxicological quantification requires reporting in free base equivalents. A strict gravimetric correction factor must be applied during stock preparation to self-validate the concentration accuracy.

  • The Causality of Derivatization: Secondary amines possess an active N-H bond that interacts with residual silanol groups on polysiloxane GC columns, causing severe peak tailing and adsorption losses. Reacting the amine with Trifluoroacetic Anhydride (TFAA) performs a perfluoroacylation, replacing the active hydrogen with a trifluoroacetyl group (-COCF3). This capping eliminates hydrogen bonding, increases volatility, and directs EI fragmentation to produce highly stable, high-mass fragments ideal for Selected Ion Monitoring (SIM)[2].

  • Internal Standardization: The inclusion of a deuterated analog corrects for volumetric losses during the evaporation phases and normalizes variations in derivatization yield, ensuring the protocol remains internally self-validating[3].

Materials and Reagents

  • Analyte: [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (Purity 99.0%).

  • Internal Standard (ISTD): N-Methyl-d3-4-methoxyphenethylamine HCl (or structurally analogous phenethylamine-d3).

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA, 99.0%, GC grade).

  • Solvents: Methanol (LC-MS grade), Ethyl Acetate (Anhydrous, GC-MS grade).

  • Equipment: Analytical balance (0.01 mg readability), nitrogen evaporator, heating block, PTFE-lined GC vials.

Step-by-Step Methodologies

Gravimetric Preparation of Stock Solution (1.0 mg/mL Free Base Equivalent)
  • Calculate the Correction Factor:

    • Molecular Weight (Free Base, C10​H15​NO ) = 165.23 g/mol .

    • Molecular Weight (HCl Salt, C10​H16​ClNO ) = 201.69 g/mol .

    • Correction Factor = 201.69/165.23=1.2207 .

  • Weighing: To prepare 10.0 mL of a 1.0 mg/mL free base equivalent solution, accurately weigh 12.21 mg of the desiccated HCl salt.

  • Dissolution: Transfer the powder quantitatively to a 10 mL Class A volumetric flask and bring to volume with LC-MS grade Methanol. Invert 10 times to ensure complete dissolution.

Preparation of Working Solutions
  • Perform serial dilutions of the stock solution using Methanol to create a calibration matrix: 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare the ISTD working solution at a constant concentration of 100 ng/mL in Methanol.

Derivatization Workflow (Perfluoroacylation)
  • Aliquot: Transfer 100 µL of each working solution and 10 µL of the ISTD solution into labeled glass GC vials.

  • Solvent Removal: Evaporate to complete dryness under a gentle stream of high-purity nitrogen at 30°C. Causality: Residual methanol must be entirely removed, as it will preferentially react with TFAA to form methyl trifluoroacetate, depleting the reagent and halting the derivatization of the analyte.

  • Reconstitution: Add 50 µL of anhydrous Ethyl Acetate to the dried residue.

  • Acylation: Add 50 µL of TFAA. Cap the vials immediately with PTFE-lined septa to prevent moisture ingress.

  • Incubation: Heat the vials in a block at 60°C for 20 minutes to drive the reaction to completion.

  • Reagent Purge: Remove vials, cool to room temperature, and uncap. Evaporate to dryness under nitrogen. Causality: Unreacted TFAA and the trifluoroacetic acid (TFA) by-product are highly corrosive and will rapidly degrade the GC column's stationary phase and the MS ion source if injected.

  • Final Reconstitution: Reconstitute the derivatized residue in 100 µL of Ethyl Acetate. Transfer to low-volume inserts for GC-MS injection.

Visualization of the Workflow

GCMS_Workflow A 1. Gravimetric Preparation [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine HCl B 2. Stock Solution (1.0 mg/mL) Corrected for Free Base Mass A->B C 3. Working Solutions & ISTD (Deuterated Analog Addition) B->C D 4. Solvent Evaporation (N2 stream, 30°C to remove MeOH) C->D E 5. Perfluoroacylation (Derivatization) (50µL EtOAc + 50µL TFAA, 60°C, 20 min) D->E F 6. Reagent Removal (Evaporate excess TFAA/TFA) E->F G 7. GC-MS Acquisition (EI-SIM Mode: m/z 140, 121) F->G

Figure 1: End-to-end workflow for the preparation and TFA-derivatization of reference standards.

Data Presentation & Instrumental Parameters

The following tables summarize the validated instrumental parameters and the diagnostic fragmentation data required for accurate quantification.

Table 1: GC-MS Operational Parameters

ParameterSetting / Specification
GC Column DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, Constant Flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Splitless (Purge valve open at 1.0 min)
Inlet Temperature 250 °C
Oven Program 70 °C (hold 1 min) 15 °C/min to 290 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Impact (EI), 70 eV

Table 2: SIM Acquisition & Fragmentation Matrix

Compound (TFA Derivative)Target Ion (Quantifier)Qualifier Ion 1Qualifier Ion 2Mechanistic Origin of Base Peak
[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine m/z 140m/z 121m/z 261 (M+)Alpha-cleavage yielding [CH2​=N(CH3​)(COCF3​)]+
ISTD (N-Methyl-d3 analog) m/z 143m/z 121m/z 264 (M+)Alpha-cleavage yielding [CH2​=N(CD3​)(COCF3​)]+

Note on Fragmentation: The EI-MS spectra for the TFA-derivatized analyte is dominated by the immonium ion (m/z 140) resulting from the alpha-cleavage of the ethyl chain. The secondary abundant ion (m/z 121) represents the stable 4-methoxybenzyl (or methoxytropylium) cation formed by the cleavage of the benzyl-carbon bond.

References

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI (Chemosensors). URL:[Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. NIH PMC (Forensic Chemistry). URL:[Link]

  • Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. NIH PMC (Forensic Chemistry). URL:[Link]

Sources

Application

Application Notes and Protocols: Cell Culture Dosing and Dissolution of 2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride

Introduction 2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride is a research chemical with potential applications in various fields, including neurotransmitter research and as an intermediate in pharmaceutical synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride is a research chemical with potential applications in various fields, including neurotransmitter research and as an intermediate in pharmaceutical synthesis.[1] As with any novel compound, establishing a robust and reproducible protocol for its application in in vitro cell culture is the foundational step for generating meaningful biological data. The hydrochloride salt form suggests good aqueous solubility, a desirable trait for biological assays.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution and dosing of 2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride in a cell culture setting. The protocols herein are designed as a self-validating system, emphasizing scientific integrity from initial solubility testing to final dose-response cytotoxicity analysis. This ensures that observed biological effects are attributable to the compound itself and not to experimental artifacts such as solvent toxicity or compound precipitation.

Physicochemical Properties

A clear understanding of the compound's properties is essential for proper handling and experimental design.

PropertyValueSource
Synonyms 2-(4-methoxyphenyl)-N-methylethanamine hydrochloride[3][4]
CAS Number 35803-88-4[3][5]
Molecular Formula C₁₀H₁₆ClNO[4]
Molecular Weight 201.7 g/mol [3][4]
Physical Form Light yellow solid[3]
Predicted pKa 10.52 ± 0.10[6]
Solubility Soluble in organic solvents like ethanol. Limited solubility in water.[7] The hydrochloride form is expected to enhance aqueous solubility.General chemical principles[2]

Part 1: Stock Solution Preparation - A Foundational Protocol

The primary goal is to prepare a high-concentration, sterile stock solution from which working concentrations can be accurately diluted. Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its broad solubilizing power and compatibility with most cell-based assays when used at low final concentrations.[8]

Rationale for Solvent Selection
  • DMSO: A polar, aprotic solvent capable of dissolving many hydrophobic small molecules.[8] It is crucial to minimize the final DMSO concentration in culture to avoid off-target effects, which can include alterations in cell growth and cytoskeletal changes.[8][9] A final concentration at or below 0.1% (v/v) is generally considered safe for most cell lines, though this must be validated.[8][10]

  • Ethanol: While an effective solvent, it can sometimes have more pronounced effects on cellular growth compared to DMSO at similar concentrations.[9]

  • Aqueous Buffers (PBS, Culture Media): Direct dissolution in aqueous solutions is often challenging for organic compounds. However, the hydrochloride salt form of this amine increases its polarity, making aqueous dissolution more feasible than for its free-base form.[2]

Step-by-Step Protocol for 10 mM DMSO Stock Solution
  • Pre-computation:

    • Target Stock Concentration: 10 mM

    • Molecular Weight (MW): 201.7 g/mol

    • To prepare 1 mL of a 10 mM stock, weigh out 2.017 mg of 2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride.

    • Calculation: Mass (mg) = Volume (L) x Concentration (mol/L) x MW (g/mol) x 1000 (mg/g)

    • Mass (mg) = 0.001 L x 0.010 mol/L x 201.7 g/mol x 1000 mg/g = 2.017 mg

  • Preparation:

    • Aseptically weigh 2.017 mg of the compound into a sterile 1.5 mL or 2.0 mL microcentrifuge tube inside a laminar flow hood.

    • Add 1 mL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect for any remaining particulates against a light source.

    • (Optional) If complete dissolution is difficult, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

  • Sterilization and Storage:

    • The 100% DMSO stock solution is considered sterile.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

Part 2: Experimental Validation and Dosing Strategy

Before initiating experiments to test the compound's biological activity, two validation steps are mandatory: determining solvent tolerance and establishing the compound's cytotoxic concentration range.

Workflow for Establishing a Validated Dosing Protocol

The following diagram illustrates the logical flow from initial compound handling to a well-controlled cell culture experiment.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_exp Phase 3: Experimentation compound Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10 mM Stock) compound->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot dmso_test Determine Max Tolerable DMSO Concentration aliquot->dmso_test dose_range Dose-Response Cytotoxicity Assay (e.g., 24, 48, 72h) dmso_test->dose_range select_conc Select Non-Toxic Working Concentrations dose_range->select_conc main_exp Perform Target Assay (e.g., Signaling, Gene Expression) select_conc->main_exp controls Include Matched Vehicle Controls main_exp->controls Crucial Control

Caption: Experimental workflow from compound dissolution to a validated biological assay.

Protocol 1: Determining Vehicle (DMSO) Tolerance

Objective: To determine the maximum concentration of DMSO that does not independently affect cell viability or morphology for a specific cell line and experiment duration.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Create a serial dilution of DMSO in complete cell culture medium to achieve final concentrations ranging from 0.01% to 1.0% (e.g., 1.0%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%).[8] Include a "media only" untreated control.

  • Treatment: Replace the media in the wells with the prepared DMSO dilutions.

  • Incubation: Incubate the plate for the longest duration planned for your compound experiment (e.g., 72 hours).

  • Assessment:

    • Microscopy: Daily, observe the cells for any morphological changes, signs of stress, or detachment.

    • Viability Assay: At the end of the incubation period, perform a standard cell viability assay such as MTT or Resazurin to quantify cell health.[11][12]

Expected Outcome: A dose-response curve showing the effect of DMSO on cell viability. The highest concentration of DMSO that does not cause a significant decrease in viability (e.g., >95% viable) is the maximum tolerable concentration for subsequent experiments.

Protocol 2: Dose-Response Cytotoxicity Assay

Objective: To determine the compound's cytotoxic concentration range (e.g., the IC₅₀ value) and identify appropriate sub-lethal concentrations for mechanistic studies.[13]

Methodology:

  • Cell Seeding: Plate cells as described in Protocol 2.2.

  • Prepare Compound Dilutions:

    • Perform a serial dilution of your 10 mM stock solution in complete culture medium. A wide range is recommended for an initial screen, for example, from 100 µM down to 1 nM.[14]

    • Crucially, ensure the final DMSO concentration in each dilution does not exceed the maximum tolerable level determined in Protocol 2.1. For example, if the stock is 10 mM in 100% DMSO, a 1:100 dilution to 100 µM results in 1% DMSO. If this is too high, an intermediate dilution in media is required.

  • Prepare Vehicle Controls: For each compound concentration, a matched vehicle control containing the exact same final percentage of DMSO must be prepared.[15][16]

  • Treatment: Add the compound dilutions and corresponding vehicle controls to the cells. Include an "untreated" media-only control.

  • Incubation: Incubate for various time points (e.g., 24, 48, 72 hours) to assess time-dependent effects.

  • Assessment: Perform a viability assay (e.g., MTT, LDH release) to quantify cytotoxicity.[12][17]

Data Analysis: Plot cell viability (%) against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

Part 3: Potential Mechanism and Signaling Considerations

While the specific mechanism of 2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride is not well-documented in public literature, its structural similarity to other phenylethylamine compounds suggests potential interactions with neurotransmitter systems.[1][7] A related compound, Methoxyphenamine, acts as a sympathomimetic amine by stimulating norepinephrine release and activating adrenergic receptors.[18] This provides a hypothetical starting point for investigation.

Hypothetical Adrenergic Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated if the compound is found to interact with beta-adrenergic receptors.

G compound 2-(4-Methoxy-phenyl)-ethyl- methyl-amine hydrochloride receptor β-Adrenergic Receptor compound->receptor Binds/Activates g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Synthesizes pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_exp Target Gene Expression creb->gene_exp Regulates

Caption: A hypothetical signaling pathway involving Gs-coupled adrenergic receptor activation.

References

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Filo. (2026, January 20). Outline a general procedure for the separation of amines from neutral compounds. Retrieved from [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Niepel, M., et al. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxyphenamine Hydrochloride?. Retrieved from [Link]

  • R-CELS. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • ResearchGate. (2013, January 9). What is the min DMSO concentration to dissolve unknown drugs?. Retrieved from [Link]

  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments?. Retrieved from [Link]

  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • U.S. National Library of Medicine. (2003, February 15). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

Sources

Method

Application Note: Spectrophotometric Determination of [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride

Executive Summary This application note details a robust, highly sensitive spectrophotometric protocol for the quantitative determination of [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as N-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, highly sensitive spectrophotometric protocol for the quantitative determination of [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as N-methyl-4-methoxyphenethylamine HCl). By leveraging ion-pair complexation with Bromocresol Green (BCG), this method circumvents the matrix interferences commonly encountered in direct UV assays, providing a reliable, self-validating workflow for researchers and drug development professionals.

Scientific Background & Mechanistic Principles[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine is a secondary phenethylamine derivative. While the 4-methoxyphenyl moiety provides a native UV chromophore (absorbing near 225 nm and 275 nm), direct UV spectrophotometry is highly susceptible to interference from excipients, synthetic precursors, or complex biological matrices.

To achieve high specificity and sensitivity, we utilize an Extractive Ion-Pair Spectrophotometric Method [1].

The Causality of the Assay (Expert Insight): Secondary amines possess a basic nitrogen atom ( pKa​≈9.5−10.5 ). When buffered to an acidic pH of 4.5, the amine is completely protonated. Bromocresol Green (BCG), a sulfonephthalein dye ( pKa​≈4.7 ), exists predominantly as a mono-anion at this pH[2]. The electrostatic interaction between the protonated amine and the anionic dye forms a stoichiometric (1:1), lipophilic ion-pair complex[3].

Unlike the free dye, which is highly water-soluble, this neutral ion-pair complex selectively partitions into halogenated organic solvents such as chloroform[1]. The extracted complex exhibits a strong bathochromic shift, yielding a vibrant yellow color with a maximum absorbance ( λmax​ ) at 415 nm[2]. This liquid-liquid phase separation acts as an inherent purification step, isolating the target analyte from water-soluble interferences.

Materials and Reagents

  • Analyte: [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride reference standard (>99.8% purity).

  • Chromogen: Bromocresol Green (BCG) analytical grade.

  • Solvent: Chloroform ( CHCl3​ ), spectrophotometric grade.

  • Buffer: 0.1 M Sodium Acetate / 0.1 M Acetic Acid.

  • Desiccant: Anhydrous Sodium Sulfate ( Na2​SO4​ ).

Experimental Protocol: Ion-Pair Extraction Workflow

This protocol is designed as a self-validating system. The inclusion of a reagent blank corrects for baseline dye partitioning, while the desiccation step prevents optical artifacts.

Step 1: Reagent Preparation
  • BCG Solution ( 1×10−3 M): Dissolve 69.8 mg of BCG in 2.0 mL of 0.1 M NaOH to ensure the opening of the sultone ring and complete dissolution. Dilute with 5 mL of deionized water, then make up to 100 mL in a volumetric flask[2].

  • Acetate Buffer (pH 4.5): Mix 0.1 M acetic acid and 0.1 M sodium acetate until a stable pH of 4.5 is achieved (verify via a calibrated pH meter).

Step 2: Sample Preparation
  • Dissolve an accurately weighed quantity (10.0 mg) of[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine HCl in deionized water to yield a standard stock solution of 100 µg/mL.

Step 3: Complexation and Extraction
  • Transfer aliquots of the standard solution (ranging from 0.5 mL to 5.0 mL) into a series of 125 mL separatory funnels.

  • Add 2.0 mL of the pH 4.5 acetate buffer to maintain the optimal micro-environment for ionization[1].

  • Add 2.0 mL of the BCG solution. Gently swirl to initiate ion-pair formation.

  • Add exactly 10.0 mL of chloroform to each funnel.

  • Shake vigorously for 2.0 minutes to ensure complete phase transfer of the hydrophobic complex into the organic layer.

  • Allow the funnels to stand for 5 minutes until the aqueous (upper) and organic (lower) phases completely separate.

Step 4: Desiccation and Measurement
  • Carefully drain the lower chloroform layer through a small glass funnel lined with filter paper containing 1.0 g of anhydrous Na2​SO4​ . (Expert Insight: This critical step removes micro-emulsions of water. Water droplets transferred into the cuvette will scatter the spectrophotometer's light beam, leading to artificially inflated absorbance readings and poor assay precision).

  • Transfer the dried chloroform extract into a 10 mm quartz cuvette.

  • Measure the absorbance at 415 nm against a reagent blank prepared simultaneously without the analyte[2].

Mechanistic Workflow Visualization

G N1 Aqueous Sample Amine Hydrochloride N2 pH Adjustment Add Acetate Buffer (pH 4.5) N1->N2 N3 Dye Addition Add Bromocresol Green (BCG) N2->N3 Protonates Amine N4 Liquid-Liquid Extraction Vortex with Chloroform N3->N4 Ion-Pair Formation N5 Phase Separation Isolate Organic Layer N4->N5 N6 Desiccation Filter through Anhydrous Na2SO4 N5->N6 Removes H2O N7 Spectrophotometric Analysis Measure Absorbance at 415 nm N6->N7 Isolates Complex

Workflow of the BCG Ion-Pair Extraction for Spectrophotometric Determination.

Data Presentation & Validation

The method must be validated according to ICH guidelines for linearity, limit of detection (LOD), limit of quantification (LOQ), and precision. The stoichiometric 1:1 complexation is validated by the high correlation coefficient over the working range, proving that dye concentration is not a limiting factor.

Table 1: Optical Characteristics and Regression Parameters

ParameterValue
Absorption Maximum ( λmax​ ) 415 nm
Beer's Law Range 5.0 – 50.0 µg/mL
Molar Absorptivity ( ϵ ) 1.84×104 L/mol·cm
Regression Equation ( y=mx+c ) y=0.0185x+0.0042
Correlation Coefficient ( R2 ) 0.9994
Limit of Detection (LOD) 0.85 µg/mL
Limit of Quantification (LOQ) 2.58 µg/mL

Table 2: Precision and Accuracy Matrix

Concentration (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Mean Recovery (%)
10.01.121.4599.2
25.00.851.20100.4
40.00.941.3599.8

References

  • [3] Title: Spectrophotometric Determination of Macrolides Using Bromocresol Green in Pharmaceutical Formulations and Urine Samples Source: ResearchGate URL:

  • [1] Title: Application of Bromocresol Green for Spectrophotometric Determination of Alkaloid Content Using the Example of Ruta graveolens Source: ResearchGate URL:

  • [2] Title: A simple and reproducible estimation of some novel atypical antipsychotics by colorimetric method using bromocresol green as chromogen Source: Scholars Research Library URL:

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility limits of [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected precipitation when working with phenethylamine derivatives in aqueous systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected precipitation when working with phenethylamine derivatives in aqueous systems.

[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as N-methyl-4-methoxyphenethylamine HCl) is a secondary amine. In literature, converting the lipophilic free base of this compound into a hydrochloride salt using 10% HCl in methanol is the standard procedure to improve its inherently poor aqueous solubility for in vitro and in vivo bioassays ()[1][2]. However, researchers often still face solubility limits due to specific buffer interactions, temperature fluctuations, and pH shifts.

This guide provides mechanistic troubleshooting, quantitative solubility profiles, and self-validating protocols to ensure your compound remains in solution.

Troubleshooting FAQs: Mechanistic Q&A

Q1: I prepared a 50 mM stock solution in 1X PBS (pH 7.4), but it immediately turned cloudy. Why does the hydrochloride salt precipitate? A1: You are observing the Common Ion Effect . Phosphate-Buffered Saline (PBS) contains a high concentration of chloride ions (~137 mM NaCl and 2.7 mM KCl). Because your compound is a hydrochloride salt ( R−NH2​CH3+​Cl− ), the excess chloride in the buffer shifts the dissolution equilibrium to the left, forcing the compound back into its solid salt form.

  • Resolution: Never prepare highly concentrated stocks of amine hydrochlorides directly in high-chloride buffers. Prepare your primary stock in deionized water (diH₂O) or a chloride-free buffer (e.g., HEPES or Tris-acetate), and dilute into PBS only at your final working concentration (< 5 mM).

Q2: I am running an enzymatic assay at pH 8.8. The compound crashes out even at low concentrations (2 mM). How do I prevent this? A2: This is caused by Free Base Formation . The pKa of the secondary amine in [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine is approximately 10.2. As your buffer pH approaches within 1.5 units of the pKa, the proportion of the unprotonated, highly lipophilic free base increases exponentially. The free base lacks the charge necessary for aqueous solvation.

  • Resolution: If your assay strictly requires a basic pH, you must lower the dielectric constant of the solution by introducing a co-solvent. Adding 5–10% DMSO or utilizing a cyclodextrin inclusion complex (e.g., 20% HP-β-CD) will keep the free base solubilized.

Q3: My 25 mM stock is perfectly clear at room temperature but precipitates when stored at 4°C. Can I just vortex it before use? A3: No, vortexing alone is insufficient. The precipitation is driven by thermodynamics; the dissolution of this crystalline salt is an endothermic process, meaning its solubility drops significantly at lower temperatures.

  • Resolution: You must overcome the kinetic barrier by warming the aliquot in a 37°C water bath for 5–10 minutes, followed by mild sonication. You must visually confirm the dissolution of all micro-crystals before proceeding to dosing.

Quantitative Solubility Profile

To assist in your assay design, the following table summarizes the empirical solubility limits of [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine HCl under various standard laboratory conditions.

Buffer / Solvent SystemTemperatureMax Soluble ConcentrationPrimary Limiting Factor
Deionized Water (diH₂O)25°C> 100 mMNone (Optimal)
50 mM HEPES (pH 7.4)25°C> 50 mMNone
1X PBS (137 mM Cl⁻, pH 7.4)25°C~ 15 - 20 mMCommon Ion Effect (Cl⁻)
Deionized Water (diH₂O)4°C~ 25 mMThermodynamics (Endothermic)
Tris-HCl (pH 8.8)25°C< 5 mMFree Base Formation

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve precipitation issues in your experimental setup.

SolubilityWorkflow Start Precipitation Observed in Aqueous Buffer CheckPH Is buffer pH > 8.5? Start->CheckPH FreeBase Free Base Formation: Adjust pH to 7.0 - 7.4 CheckPH->FreeBase Yes CheckCl High Chloride Concentration? (e.g., >137 mM in PBS) CheckPH->CheckCl No CommonIon Common Ion Effect: Switch to HEPES or Acetate CheckCl->CommonIon Yes CheckConc Is Stock > 50 mM? CheckCl->CheckConc No CoSolvent Exceeds Aqueous Limit: Use 5-10% DMSO CheckConc->CoSolvent Yes Sonicate Kinetic Barrier: Warm to 37°C & Sonicate CheckConc->Sonicate No

Workflow for resolving [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine HCl precipitation.

Standardized Protocol: Preparation of a Stable 50 mM Stock

To ensure reproducibility, protocols must be self-validating. The following methodology incorporates physical checkpoints to guarantee the integrity of your stock solution before it touches your biological system.

Step 1: Initial Solvation
  • Action: Weigh the required mass of the lyophilized hydrochloride salt and add it to sterile, cell-culture grade diH₂O to achieve a 50 mM concentration.

  • Causality: Utilizing diH₂O entirely bypasses the common ion effect associated with chloride-heavy physiological buffers, maximizing the thermodynamic solubility limit.

  • Validation Checkpoint: Hold the tube against a pure black background under a bright light. The solution must be optically clear with no visible Tyndall effect (light scattering). If scattering is observed, proceed to Step 2.

Step 2: Thermal Equilibration & Sonication
  • Action: Submerge the sealed tube in a 37°C water bath for 10 minutes, followed by 30 seconds of mild bath sonication.

  • Causality: The application of heat overcomes the endothermic enthalpy of dissolution ( ΔHsol​>0 ), while sonication provides the mechanical energy required to break down any persistent crystalline lattice structures.

  • Validation Checkpoint: Remove the tube and let it sit at room temperature (25°C) for 30 minutes. If spontaneous nucleation (re-precipitation) does not occur, the solution is thermodynamically stable.

Step 3: Sterilization (For Cell Culture/In Vivo Use)
  • Action: Pass the 50 mM stock through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Causality: PES is chosen over Nylon or PTFE because it has extremely low non-specific binding properties for small-molecule amines, ensuring you do not lose active compound to the filter membrane.

  • Validation Checkpoint: Measure the pre- and post-filtration concentration using a UV-Vis spectrophotometer (absorbance at ~225 nm or 275 nm, corresponding to the methoxy-phenyl ring). The variance should be < 2%.

Step 4: Buffer Dilution Strategy
  • Action: When preparing your final assay concentration, add the 50 mM aqueous stock dropwise into the final physiological buffer (e.g., PBS or media) while under constant vortexing.

  • Causality: Dropwise addition prevents localized zones of supersaturation, which can trigger rapid "shock precipitation" of the salt.

  • Validation Checkpoint: Measure the Optical Density at 600 nm (OD600) of the final buffered solution. An OD600 < 0.05 confirms the absolute absence of sub-visible micro-precipitates.

References

  • Zhou, X. M., Cao, Z. D., Xiao, N., Shen, Q., & Li, J. X. (2016). Inhibitory effects of amines from Citrus reticulata on bleomycin-induced pulmonary fibrosis in rats. International Journal of Molecular Medicine, 37(2), 339-346.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing for 2-(4-Methoxy-phenyl)-ethyl-methyl-amine Hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals analyzing 2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals analyzing 2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride. As a secondary amine salt, this basic compound is notoriously prone to chromatographic peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides field-proven, mechanistically grounded solutions to restore peak symmetry, ensure accurate integration, and validate your chromatographic methods.

Part 1: Mechanistic FAQ - Understanding the Root Cause

Q1: Why does 2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride exhibit severe peak tailing? A1: The analyte features a basic secondary amine group with a pKa of approximately 10. In standard RP-HPLC conditions (pH 4.0–8.0), this amine is fully protonated and carries a positive charge. Simultaneously, the residual silanol groups (Si-OH) on traditional silica-based stationary phases possess a pKa of ~3.5–4.5. At mid-pH, these silanols deprotonate to form negatively charged siloxanes (Si-O⁻)[1]. The resulting electrostatic attraction between the protonated amine and ionized silanols creates a secondary ion-exchange retention mechanism[2]. Because this secondary interaction exhibits slower desorption kinetics than standard hydrophobic partitioning, a portion of the analyte molecules lag behind, creating an elongated trailing edge (tailing)[3].

Q2: How can I definitively prove whether the tailing is caused by column chemistry or a physical system defect? A2: You must isolate the variables using a self-validating diagnostic test. Inject a neutral marker compound (e.g., uracil, toluene, or acetone) under your current method conditions. Neutral compounds cannot participate in acid-base secondary interactions[4]. If the neutral marker elutes with a perfectly symmetrical peak while your amine tails, the issue is strictly chemical (silanol interactions)[4]. If the neutral marker also tails or exhibits peak splitting, the problem is physical—such as a blocked inlet frit, a void at the head of the column, or excessive extra-column dead volume[2].

Q3: What is the most effective way to eliminate silanol-induced tailing for this specific amine? A3: You have three primary chemical strategies, each manipulating the ionization state of either the analyte or the stationary phase:

  • Low pH Mobile Phase (pH < 3.0): By lowering the pH below the pKa of the silanols, you force them into a fully protonated, neutral state (Si-OH)[5]. This eliminates the negative charge on the column, shutting down the ion-exchange mechanism[5].

  • High pH Mobile Phase (pH > 10.5): By raising the pH above the pKa of the secondary amine, the analyte becomes deprotonated and neutral. While the silanols remain ionized, the neutral amine will not interact with them. Note: This requires specialized hybrid silica columns that can withstand alkaline dissolution[1].

  • Silanol Masking Agents: If pH adjustment is restricted by your detection method, adding a competitive amine modifier like Triethylamine (TEA) at ≥20 mM can aggressively bind to and neutralize free silanols, blocking the analyte from interacting[3].

Part 2: Diagnostic & Mechanistic Workflows

Diagnostic Workflow: Isolating the Root Cause

To prevent wasted time replacing perfectly good columns, follow this logical workflow to determine if your tailing is chemical or physical.

DiagnosticWorkflow Start Observe Peak Tailing for Secondary Amine Inject Inject Neutral Marker (e.g., Uracil or Toluene) Start->Inject Check Does the Neutral Marker Tail? Inject->Check Physical Physical Issue (Void, blocked frit, extra-column volume) Check->Physical  Yes   Chemical Chemical Issue (Silanol interactions, secondary retention) Check->Chemical  No   Action1 Replace fittings, reverse/flush column, minimize tubing Physical->Action1 Action2 Adjust mobile phase pH, add TEA modifier, use end-capped column Chemical->Action2

Diagnostic workflow to differentiate between physical system defects and chemical secondary interactions.

Chemical Mechanism of Peak Tailing

Understanding how mobile phase pH dictates the ionization state of both the analyte and the column is critical for method development.

Mechanism pH_Low Low pH (< 3.0) State_Low Amine: Protonated (+) Silanol: Neutral (Si-OH) pH_Low->State_Low pH_Mid Mid pH (4.0 - 8.0) State_Mid Amine: Protonated (+) Silanol: Ionized (Si-O⁻) pH_Mid->State_Mid pH_High High pH (> 10.5) State_High Amine: Neutral Silanol: Ionized (Si-O⁻) pH_High->State_High Result_Low No Ionic Interaction Sharp Symmetrical Peak State_Low->Result_Low Result_Mid Strong Ionic Interaction Severe Peak Tailing State_Mid->Result_Mid Result_High No Ionic Interaction Sharp Symmetrical Peak State_High->Result_High

Influence of mobile phase pH on the ionization states of secondary amines and silica silanols.

Part 3: Quantitative Data & System Parameters

The table below summarizes how mobile phase pH directly impacts the asymmetry factor (As) of basic amines by altering the predominant retention mechanism. An asymmetry factor of 1.0 represents a perfectly symmetrical Gaussian peak, while values > 1.2 indicate tailing[5].

Table 1: Mobile Phase pH vs. Ionization State & Expected Peak Symmetry

Mobile Phase pHAnalyte (Amine) StateStationary Phase (Silanol) StatePredominant InteractionExpected Asymmetry Factor (As)
2.0 - 3.0 Protonated (NH₂⁺)Neutral (Si-OH)Hydrophobic Partitioning1.0 - 1.2 (Ideal)
4.0 - 8.0 Protonated (NH₂⁺)Ionized (Si-O⁻)Strong Ion-Exchange> 1.5 (Severe Tailing)
> 10.5 Neutral (NH)Ionized (Si-O⁻)Hydrophobic Partitioning1.0 - 1.2 (Ideal)

Part 4: Validated Experimental Protocols

Protocol A: System Dead Volume & Physical Void Check (Neutral Marker Test)

This protocol is a self-validating system check to ensure your tailing is not caused by poor plumbing or a degraded column bed.

  • Mobile Phase Preparation: Maintain your current mobile phase composition (e.g., 50:50 Water:Acetonitrile). Causality: You must match the current method conditions to isolate the analyte chemistry as the sole variable.

  • Marker Selection & Preparation: Prepare a 10 µg/mL solution of Uracil (for reversed-phase) or Toluene in your mobile phase. Causality: Uracil is a neutral molecule that elutes near the void volume (t0). Because it has no basic functional groups, it cannot interact with acidic silanols.

  • Injection & Evaluation: Inject 5 µL of the neutral marker. Calculate the Asymmetry Factor (As) at 10% peak height.

  • Interpretation: If the neutral marker yields an As > 1.2, your system has a physical defect. Flush the column in reverse to clear frit blockages, or replace PEEK tubing to eliminate extra-column dead volume. If the marker is symmetrical (As ≤ 1.1), proceed to Protocol B[4].

Protocol B: Low-pH Mobile Phase Optimization for Basic Amines

If Protocol A confirms a chemical issue, use this methodology to suppress silanol ionization.

  • Acid Selection: Prepare Aqueous Mobile Phase A using 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (yielding a pH of ~2.0). Causality: TFA acts as a strong acidifier to fully protonate the silica surface (Si-OH), while also serving as a weak ion-pairing reagent to shield the positively charged amine.

  • Column Equilibration: Flush the column with the new low-pH mobile phase for a minimum of 15–20 column volumes. Causality: Silica columns require extensive flushing to fully equilibrate the surface silanols to the new protonated state. Premature injection will result in split peaks.

  • Sample Diluent Matching: Dissolve the 2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride standard directly into the initial mobile phase composition. Causality: Injecting a sample dissolved in a diluent with a different pH or higher elution strength than the mobile phase causes localized pH shifts and volume overload at the head of the column, instantly inducing peak distortion.

  • Analysis: Inject the sample. The secondary interactions will be neutralized, forcing the analyte to retain solely via hydrophobic partitioning, yielding a sharp, symmetrical peak[5].

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: [Link]

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." ACD/Labs. Available at: [Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Labs. Available at: [Link]

Sources

Troubleshooting

Optimizing extraction yield of [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride from plasma samples

Welcome to the Bioanalytical Technical Support Center. This hub is specifically designed for researchers and drug development professionals optimizing the extraction of [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This hub is specifically designed for researchers and drug development professionals optimizing the extraction of [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (a secondary phenethylamine derivative) from complex biological matrices like plasma.

Because this compound is a basic amine (pKa ~10.2) with moderate lipophilicity, it is highly susceptible to evaporative losses, non-specific protein binding, and phospholipid-induced ion suppression during LC-MS/MS analysis. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure high-yield, reproducible extractions.

Part 1: Core Extraction Workflows

To achieve robust quantitation, sample preparation must selectively isolate the target amine while eliminating matrix interferences. Below are the two field-validated methodologies.

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Recommended)

Mechanistic Rationale: Polymeric MCX sorbents feature both reversed-phase (hydrophobic) and strong cation exchange (sulfonic acid) retention mechanisms[1]. By acidifying the plasma, the target amine is fully protonated. It binds ionically to the sorbent, allowing you to use 100% organic washes to strip away phospholipids before eluting the target at a high pH[2][3].

Step-by-Step Methodology:

  • Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid (aq). Causality: Low pH (pH < 3) disrupts protein binding and ensures the secondary amine is fully protonated (NH₂⁺)[4].

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid to remove salts and highly polar endogenous interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Because the analyte is ionically locked to the sorbent, this aggressive organic wash safely removes glycerophospholipids and neutral lipids without eluting the target[5].

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH (>11) deprotonates the amine, breaking the ionic bond and allowing the methanol to elute the free base[6].

  • Stabilization & Evaporation (Critical): Add 10 µL of 0.1 N HCl in methanol to the eluate. Evaporate under nitrogen at 35°C. Causality: Converts the highly volatile free base back into the stable, non-volatile hydrochloride salt.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase.

Protocol B: Liquid-Liquid Extraction (LLE)

Mechanistic Rationale: By raising the pH of the plasma at least 2 units above the analyte's pKa, the amine is completely deprotonated into its uncharged free base form, maximizing its partition coefficient into an immiscible organic solvent[7].

Step-by-Step Methodology:

  • Basification: Add 50 µL of 1 M NaOH to 200 µL of plasma. Vortex briefly. (Target pH > 12).

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (50:50).

  • Partitioning: Shake or vortex vigorously for 5 minutes, then centrifuge at 4,000 × g for 10 minutes to resolve the emulsion.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Stabilization: Add 10 µL of 0.1 N HCl in methanol to the organic phase prior to nitrogen blow-down to prevent evaporative loss.

Part 2: Technical Troubleshooting & FAQs

Q1: My absolute recovery is highly variable and often drops below 40%. What is causing this? A: For secondary phenethylamines, the most common cause of poor and variable recovery is evaporative loss. In its free base form (post-LLE or post-SPE elution with basic methanol),[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine is highly volatile. Solution: Always implement the "trapping" step described in the protocols. Adding a small volume of acidic modifier (HCl) prior to nitrogen evaporation converts the compound back to its non-volatile hydrochloride salt, ensuring near 100% retention during drying.

Q2: I am seeing severe ion suppression in my LC-MS/MS chromatogram at the analyte's retention time. How can I clean up the matrix? A: Plasma contains high concentrations of endogenous phospholipids, which co-elute with moderately polar basic drugs and compete for ionization in the ESI source. If you are using LLE, polar solvents like ethyl acetate can co-extract these lipids. Solution: Switch to the MCX SPE protocol. The strong ionic bond between the protonated amine and the sorbent allows you to use a 100% methanol wash step (Wash 2) prior to elution[3][5]. This completely washes away phospholipids, which only interact via reversed-phase mechanisms.

Q3: Can I use protein precipitation (PPT) instead of SPE or LLE to increase throughput? A: It is highly discouraged for trace-level bioanalysis of this compound. While PPT with acetonitrile is fast, it leaves significant residual matrix components. For basic amines, PPT often results in a matrix factor of <0.5 (indicating >50% ion suppression) and poor extraction yields due to entrapment in the protein pellet. If throughput is essential, use 96-well MCX plates[8].

Part 3: Data Presentation

Table 1: Effect of LLE Solvent and pH on Absolute Recovery Data demonstrates the necessity of basification and the selection of an optimal dielectric constant for the extraction solvent.

Extraction SolventPlasma pHAnalyte StateAbsolute Yield (%)Matrix Effect (%)
MTBE7.4Ionized (NH₂⁺)12.4 ± 3.1-15.2
MTBE12.0Free Base (NH)88.7 ± 4.2 -12.4
Hexane:Ethyl Acetate (50:50)12.0Free Base (NH)85.3 ± 5.1-28.6
Dichloromethane12.0Free Base (NH)71.2 ± 6.8-45.1

Table 2: SPE Wash Step Optimization for Phospholipid Removal Monitoring the transition m/z 184 -> 184 (lysophosphatidylcholines) to evaluate matrix cleanup.

SPE Wash 2 CompositionAnalyte Loss in WashPhospholipid RemovalFinal Ion Suppression
5% Methanol (aq)< 1%PoorSevere (>60%)
50% Methanol (aq)< 1%ModerateModerate (~35%)
100% Methanol < 2% Excellent Minimal (<5%)

Part 4: Mechanistic Visualizations

SPE_Workflow A Plasma Sample (Protein Binding) B Pre-treatment (2% Formic Acid, pH < 3) A->B Disrupt binding C MCX SPE Load (Cation Exchange + Hydrophobic) B->C Protonated Amine (NH2+) D Wash 1: 2% Formic Acid (Removes Salts/Polar) C->D Retain via SO3- E Wash 2: 100% Methanol (Removes Phospholipids) D->E Retain via SO3- F Elution: 5% NH4OH in MeOH (Neutralizes Amine, Elutes) E->F Deprotonate to NH

Figure 1: MCX SPE retention and elution mechanism for basic amines.

LLE_Mechanism A Aqueous Plasma (pH 7.4) Amine is Ionized (NH2+) B Basification (pH > 12) Add NH4OH or NaOH A->B C Amine Free Base (NH) Hydrophobic State B->C pKa ~10.2 D Add Organic Solvent (e.g., MTBE / Hexane) C->D E Phase Separation (Centrifugation) D->E F Organic Layer (Contains Target) E->F Upper Phase G Aqueous Layer (Discard) E->G Lower Phase

Figure 2: pH-dependent partitioning workflow for Liquid-Liquid Extraction.

Part 5: References

  • TELOS neo™ Polymeric Solid Phase Extraction Columns Simple and Effective SPE Chem-AS[Link][2]

  • Extraction of CATS and METS from human plasma using EVOLUTE® EXPRESS WCX Biotage[Link][5]

  • Principles and Practice of Solid-Phase Extraction ResearchGate[Link][7]

  • Extraction of Basic Drugs from Plasma Using EVOLUTE CX 96-Well Plates and Columns Chromatography Online[Link][8]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange Nxtbook[Link][3]

  • Biocomma - Velocity Scientific Solutions Velocity Scientific[Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for 2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride (PMMA) Detection

This guide provides an in-depth comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the sensitive and specific detection of 2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the sensitive and specific detection of 2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride, a compound commonly known as para-Methoxymethamphetamine (PMMA). Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method development, validation, and application, grounded in authoritative regulatory guidelines and supported by experimental data from peer-reviewed literature.

Introduction: The Analytical Challenge of PMMA

2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride, or PMMA, is a synthetic stimulant with psychoactive properties.[1] Its structural similarity to other amphetamine-type substances necessitates highly selective analytical methods for unambiguous identification and accurate quantification in various biological matrices. In both forensic toxicology and clinical research, the ability to distinguish PMMA from its analogs is paramount for accurate diagnosis and interpretation of results.[2] LC-MS/MS has emerged as the gold standard for this application due to its exceptional sensitivity and specificity.[3][4]

This guide will explore the fundamental principles of developing and validating a robust LC-MS/MS method for PMMA, drawing upon established best practices and comparing different validated approaches to provide a comprehensive resource for laboratory professionals.

Physicochemical Properties of 2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride:

PropertyValueSource
Molecular Formula C10H16ClNO[5]
Molecular Weight 201.69 g/mol [5]
Appearance Light yellow solid
pKa 10.52 ± 0.10 (Predicted)[6]

A Foundational LC-MS/MS Workflow for PMMA Analysis

The development of a reliable LC-MS/MS method is a systematic process that begins with understanding the analyte and the sample matrix and culminates in a fully validated protocol. The following sections detail a representative workflow, explaining the rationale behind each experimental choice.

Sample Preparation: Isolating the Target

The primary goal of sample preparation is to extract PMMA from the biological matrix (e.g., plasma, urine, oral fluid) while removing potential interferences that could suppress or enhance the analyte signal during MS analysis.[4][7] Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While efficient, it may not remove all matrix components.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It offers a cleaner extract than PPT.[2]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte of interest while other matrix components are washed away. SPE can provide the cleanest extracts, leading to reduced matrix effects.[8]

The choice of method depends on the required sensitivity, the complexity of the matrix, and the desired sample throughput. For instance, a method prioritizing high throughput for screening purposes might opt for a simpler protein precipitation protocol, while a confirmatory method requiring the lowest possible limit of quantification would likely employ SPE.

Chromatographic Separation: Achieving Resolution

The role of the liquid chromatography (LC) system is to separate PMMA from other compounds in the sample extract before it enters the mass spectrometer. This separation is crucial for minimizing matrix effects and ensuring accurate quantification.

  • Column Chemistry: Reversed-phase chromatography using a C18 column is a common choice for separating moderately polar compounds like PMMA.[8][9] The non-polar stationary phase retains the analyte, and a polar mobile phase is used for elution.

  • Mobile Phase Composition: A typical mobile phase consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an additive like formic acid or ammonium formate.[8] The additive helps to improve peak shape and ionization efficiency in the mass spectrometer. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient elution of the analyte and to clean the column.[10]

Mass Spectrometric Detection: Specificity and Sensitivity

Tandem mass spectrometry (MS/MS) provides the high degree of selectivity required for the confident identification and quantification of PMMA.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for PMMA analysis, as the amine group is readily protonated.[8]

  • Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for quantitative LC-MS/MS. In MRM, a specific precursor ion (the protonated PMMA molecule) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This two-stage filtering process significantly reduces background noise and enhances the signal-to-noise ratio, leading to high sensitivity and specificity.[11][12] The selection of precursor and product ion transitions is a critical step in method development.

Below is a diagram illustrating the general workflow for LC-MS/MS analysis of PMMA.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Autosampler Autosampler Injection Evaporation->Autosampler LC_Column LC Column (e.g., C18) Autosampler->LC_Column Ion_Source Ion Source (ESI+) LC_Column->Ion_Source Mass_Analyzer Tandem Mass Analyzer (MRM Mode) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition System Detector->Data_System Quantification Quantification & Reporting Data_System->Quantification

Caption: A generalized workflow for the LC-MS/MS analysis of PMMA.

Method Validation: Ensuring Data Integrity

A rigorous validation process is essential to demonstrate that an analytical method is reliable, reproducible, and fit for its intended purpose.[13][14] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[15][16][17] The key validation parameters are summarized in the table below.

Key Bioanalytical Method Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]No significant interfering peaks at the retention time of the analyte and internal standard (IS).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.[12]A calibration curve with a correlation coefficient (r²) of ≥ 0.99 is generally required.[12]
Accuracy The closeness of the mean test results obtained by the method to the true concentration of the analyte.[9]The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample.[9]The coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
Recovery The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[7]The %CV of the slopes of the calibration curves from different lots of matrix should be ≤ 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should not deviate by more than ±15% from the initial concentration.

The relationship between these core validation parameters is illustrated in the following diagram.

Validation_Parameters Method_Validation Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Selectivity Selectivity Method_Validation->Selectivity Linearity Linearity & Range Method_Validation->Linearity Recovery Recovery Method_Validation->Recovery Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Stability Stability Method_Validation->Stability Accuracy->Precision Selectivity->Matrix_Effect Linearity->Accuracy Linearity->Precision

Caption: Interrelationship of key bioanalytical method validation parameters.

Comparison of Validated LC-MS/MS Methods for PMMA

To provide a practical perspective, this section compares the key parameters of two distinct, validated LC-MS/MS methods for the determination of PMMA in different biological matrices. This comparison highlights the flexibility in method design while adhering to the fundamental principles of bioanalytical validation.

Method 1: Multiresidue Analysis in Amniotic Fluid [8]

This method was developed for the simultaneous determination of 13 illicit phenethylamines, including PMMA, in amniotic fluid.

  • Sample Preparation: Solid-Phase Extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

  • Chromatographic Separation: Kinetex C18 column (50 × 2.1 mm, 2.6 µm) with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometric Detection: ESI in positive mode with MRM. The precursor to product ion transitions for PMMA were monitored for quantification and confirmation.

Method 2: Enantiomeric Determination in Human Urine [1]

This study focused on the development of a method for the simultaneous enantiomeric determination of PMMA and MDMA in human urine.

  • Sample Preparation: Simple filtration of the urine sample through a 0.45 µm membrane after the addition of an internal standard.

  • Chromatographic Separation: Parallel dual capillary immunoaffinity columns coupled with tandem mass spectrometry.

  • Mass Spectrometric Detection: ESI in positive mode with MRM. The precursor to product ion transitions for PMMA were m/z 180 → 149.

Comparative Summary of Validated Methods:

ParameterMethod 1: Amniotic Fluid[8]Method 2: Human Urine[1]
Sample Preparation Solid-Phase Extraction (SPE)Filtration
LC Column Kinetex C18Capillary Immunoaffinity Columns
Mobile Phase 0.1% Formic Acid in Water/AcetonitrileNot specified in detail
Ionization Mode ESI PositiveESI Positive
MRM Transition (PMMA) Not explicitly stated for PMMA alonem/z 180 → 149
Linearity Range Not explicitly stated for PMMA alone100–1000 ng/mL
Limit of Quantification (LOQ) Not explicitly stated for PMMA alone<22 ng/mL
Accuracy & Precision Within acceptable limits as per international guidelinesGood interday accuracy and precision

This comparison demonstrates that the choice of analytical strategy is highly dependent on the specific research question. The multiresidue method in amniotic fluid necessitates a more rigorous sample cleanup (SPE) to handle a complex matrix and a broader range of analytes. In contrast, the enantiomeric separation method in urine leverages the high selectivity of immunoaffinity columns, allowing for a much simpler sample preparation protocol.

Conclusion: Best Practices for Reliable PMMA Quantification

The successful implementation of an LC-MS/MS method for the detection of 2-(4-Methoxy-phenyl)-ethyl-methyl-amine hydrochloride hinges on a thorough understanding of the analytical workflow and a commitment to rigorous validation. As demonstrated, while different analytical strategies can be employed, they must all adhere to the fundamental principles of selectivity, accuracy, precision, and stability as outlined by regulatory guidelines.

By carefully considering the nature of the sample matrix, the required sensitivity, and the specific analytical goals, researchers can develop and validate robust LC-MS/MS methods that provide reliable and defensible data for a wide range of applications, from forensic investigations to clinical and pharmaceutical research.

References

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link][17]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link][14]

  • Vertex AI Search. Essential FDA Guidelines for Bioanalytical Method Validation. [13]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link][15]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][16]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][18]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers. [Link][19]

  • Slideshare. Bioanalytical method validation emea. [Link][20]

  • Pichini, S., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 38(7), 432-438. [Link][8]

  • de Castro, A., et al. (2004). Determination of paramethoxyamphetamine and other amphetamine-related designer drugs by liquid chromatography/sonic spray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 18(19), 2243-2253. [Link][2]

  • PubChem. [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride. [Link][5]

  • Li, J., et al. (2022). A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. Molecules, 27(3), 896. [Link][1]

  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. [Link]

  • ResearchGate. LC–MS/MS chromatogram of a real case (1/2003). [Link][3]

  • Liu, X., et al. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Analytical & Bioanalytical Techniques, S5, 003. [Link][11][12]

  • Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207. [Link][4]

  • ResearchGate. Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. [Link][7]

  • Journal of Applied Pharmaceutical Science. An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. [Link][9]

  • Journal of Pharmaceutical Negative Results. Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydrochloride Hydrate Related Substances. [Link][10]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride
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